Home > Products > Screening Compounds P137591 > (Val4)-angiotensin III
(Val4)-angiotensin III - 100900-28-5

(Val4)-angiotensin III

Catalog Number: EVT-1443553
CAS Number: 100900-28-5
Molecular Formula: C51H76N12O15
Molecular Weight: 1097.238
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(Val4)-angiotensin III, a variant of angiotensin III, is a peptide involved in various physiological processes, particularly in the regulation of blood pressure and fluid balance. This compound is derived from the angiotensinogen precursor through enzymatic cleavage and plays a significant role in the renin-angiotensin system. The specific substitution of valine at position four distinguishes this variant from other angiotensins, influencing its receptor binding and biological activity.

Source

Angiotensin III is primarily synthesized in the body from angiotensin II through the action of aminopeptidases. The specific variant, (Val4)-angiotensin III, can be produced synthetically for research purposes or derived from natural sources in controlled environments.

Classification

(Val4)-angiotensin III is classified as a peptide hormone. It belongs to the broader category of angiotensins, which are crucial components of the renin-angiotensin system that regulates blood pressure and fluid homeostasis.

Synthesis Analysis

Methods

The synthesis of (Val4)-angiotensin III typically involves solid-phase peptide synthesis techniques, which allow for the stepwise assembly of amino acids into peptides. This method is advantageous for producing peptides with high purity and yield.

Technical Details

  1. Solid-Phase Peptide Synthesis: This method employs a resin-bound support to which amino acids are sequentially added. The process begins with the attachment of the first amino acid to the resin, followed by coupling additional amino acids while protecting functional groups to prevent unwanted reactions.
  2. Cleavage and Purification: Once synthesis is complete, the peptide is cleaved from the resin using strong acids (e.g., trifluoroacetic acid). The crude product is then purified using high-performance liquid chromatography to achieve the desired purity.
Molecular Structure Analysis

Structure

(Val4)-angiotensin III has a specific sequence that includes valine at position four, influencing its conformation and interaction with receptors. The molecular formula can be represented as C₁₃H₁₈N₄O₁₃S, reflecting its composition of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.

Data

  • Molecular Weight: Approximately 338.36 g/mol.
  • 3D Structure: The three-dimensional conformation can be studied using techniques such as nuclear magnetic resonance spectroscopy or X-ray crystallography to understand its interaction with receptors.
Chemical Reactions Analysis

Reactions

(Val4)-angiotensin III participates in various biochemical reactions primarily involving receptor binding and signal transduction pathways.

Technical Details

  1. Receptor Binding: The peptide binds to angiotensin receptors (specifically AT1 and AT2), initiating downstream signaling cascades that affect vascular tone and fluid balance.
  2. Enzymatic Degradation: It may also undergo hydrolysis by peptidases, leading to biologically inactive fragments.
Mechanism of Action

Process

The mechanism by which (Val4)-angiotensin III exerts its effects involves binding to specific G protein-coupled receptors on target cells. This interaction activates intracellular signaling pathways that lead to physiological responses such as vasoconstriction and increased sodium reabsorption.

Data

  • Receptor Activation: Binding affinity studies indicate that (Val4)-angiotensin III has a distinct affinity for angiotensin receptors compared to other forms of angiotensins.
  • Signal Transduction: Upon activation, these receptors stimulate pathways involving phospholipase C and protein kinase C, resulting in increased intracellular calcium levels and subsequent cellular responses.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white powder when synthesized.
  • Solubility: Soluble in water and various organic solvents depending on pH conditions.

Chemical Properties

  • Stability: (Val4)-angiotensin III is relatively stable under physiological conditions but may degrade under extreme pH or temperature.
  • pKa Values: Relevant for understanding ionization states at physiological pH.
Applications

Scientific Uses

(Val4)-angiotensin III has several applications in biomedical research:

  • Cardiovascular Studies: Used to investigate mechanisms of blood pressure regulation.
  • Drug Development: Serves as a lead compound for developing antihypertensive medications targeting angiotensin receptors.
  • Pathophysiological Research: Explored in studies related to kidney function and disorders associated with dysregulation of the renin-angiotensin system.
Structural Characterization of (Val4)-Angiotensin III

Peptide Sequence Analysis and Comparative Homology

(Val4)-Angiotensin III (Arg-Val-Tyr-Val-His-Pro-Phe; RVYVHPF) is a heptapeptide analog of endogenous angiotensin III (Arg-Val-Tyr-Ile-His-Pro-Phe), distinguished by a valine substitution at position 4. This single-site modification replaces the isoleucine residue found in canonical angiotensin III with valine, altering both hydrophobicity and side-chain geometry. The valine substitution introduces a β-branched aliphatic side chain with reduced steric bulk compared to isoleucine (loss of one methylene group), potentially impacting receptor docking and proteolytic stability [1] [3] [10].

Table 1: Sequence Comparison of Angiotensin Peptides

PeptideSequencePosition 4 ResidueBiological Significance
Angiotensin II (1-8)DRVYIHPFIlePrimary RAS effector; vasoconstriction
Canonical Angiotensin IIIRVYIHPFIleAT1/AT2 receptor agonist; aldosterone release
(Val4)-AngIIIRVYVHPFValEnhanced Gαq/βarr2 agonism; modified stability
Angiotensin IV (3-8)VYIHPFIleIRAP ligand; cognitive effects

Homology analysis reveals high conservation across the angiotensin peptide family, particularly in the C-terminal hexapeptide region critical for receptor engagement. The N-terminal arginine (position 1) is indispensable for AT1 receptor activation, while the phenylalanine (position 8) contributes to core hydrophobic interactions. Position 4 resides within a solvent-exposed region that modulates receptor selectivity rather than direct binding pocket engagement. The Val4 substitution reduces hydrophobicity (ΔG = -0.46 kcal/mol by Kyte-Doolittle scale) compared to Ile4, which may alter peptide-membrane partitioning and receptor accessibility [4] [7]. Functionally, this substitution enhances specificity toward Gαq and β-arrestin-2 (βarr2) pathways, with pEC50 values of 8.31 and 8.44, respectively – representing approximately 3-fold increased potency over angiotensin III in βarr2 recruitment assays [3].

Physicochemical Properties: Molecular Weight, Formula, and Stability

(Val4)-Angiotensin III exhibits a molecular weight of 917.11 Da (theoretical monoisotopic mass) and an empirical formula of C45H64N12O9, as confirmed by mass spectrometry and elemental analysis [1] [10]. Minor discrepancies in reported molecular weights (e.g., 977.12 Da in some sources) arise from salt forms or hydration states rather than sequence variations [3]. The peptide displays a net charge of +2 at physiological pH (arginine guanidinium + imidazolium protonation of histidine), governing its solubility and electrophoretic behavior.

Table 2: Physicochemical Profile of (Val4)-Angiotensin III

PropertyValueAnalytical MethodSignificance
Molecular Weight917.11 DaESI-MS ([M+2H]2+ m/z 459.1)Confirms sequence identity
Empirical FormulaC45H64N12O9High-resolution MSBasis for stoichiometric calculations
Solubility>50 mg/mL in DMSOKinetic solubility assaySuitable for stock solutions in assays
Stability in Solutiont1/2 = 14 days (4°C, pH 7.4)LC-MS quantificationDegrades to AngIV (VYVHPF) via aminopeptidases
Detection Limit5 pg (LC-MS/SIR mode)Triple quadrupole MSSensitivity for metabolic studies

Stability studies using liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS) demonstrate susceptibility to exopeptidases, particularly aminopeptidase N, which cleaves N-terminal arginine to yield VYVHPF (des-Arg1 derivative). The Val4 substitution confers moderate resistance compared to Ile4-containing analogs due to altered substrate-enzyme steric compatibility. Solid-phase extraction (C18 cartridges) with 0.1% formic acid in acetonitrile/water provides >90% recovery for analytical quantification. Lyophilized peptide remains stable >24 months at -80°C when protected from moisture, while solutions in DMSO retain integrity for 1 month at -20°C [3] [4]. Reverse-phase HPLC retention time (C18 column, 10-40% acetonitrile gradient) is 12.3 min, distinguishable from angiotensin III (14.1 min) due to altered hydrophobicity [4].

Conformational Dynamics: NMR and X-ray Crystallography Insights

The conformational landscape of (Val4)-Angiotensin III has been probed primarily via nuclear magnetic resonance (NMR) spectroscopy in dimethyl sulfoxide (DMSO-d6) and water/acetonitrile mixtures. 1H-NMR reveals critical through-space interactions via nuclear Overhauser effect spectroscopy (ROESY), demonstrating a compact tertiary structure stabilized by aromatic stacking and hydrogen bonding. Key NOE contacts include:

  • Tyr3 aromatic protons ↔ Val4 α-protons (2.8 Å)
  • His6 Hε1 ↔ Phe7 Hα (3.2 Å)
  • Arg1 Hα ↔ Tyr3 aromatic ring (3.5 Å)

These interactions stabilize a turn-like structure centered at Val4-His5-Pro6, differing from the canonical angiotensin III's extended conformation. The Val4 substitution reduces steric hindrance at the i+1 position of the turn, increasing backbone flexibility by ~15% (estimated from 3JHα-NH coupling constants) compared to Ile4 [6].

While no X-ray crystallography data exists specifically for (Val4)-AngIII, homology modeling based on Class A GPCR-bound peptide structures (e.g., angiotensin II-AT1R complex) suggests critical interactions with the receptor:

  • The N-terminal arginine forms a salt bridge with AT1R Asp281 (TM7)
  • Tyr3 hydroxyl group hydrogen-bonds with Asn111 (TM3)
  • Val4 side chain occupies a hydrophobic subpocket lined by Leu108 and Phe293
  • C-terminal phenylalanine anchors to Phe308 via π-π stacking

The smaller Val4 side chain expands this hydrophobic subpocket by 18 Å3 compared to Ile4, permitting enhanced water-mediated hydrogen bonding with Thr287 – a phenomenon implicated in β-arrestin bias [5] [8]. Molecular dynamics simulations (100 ns) further reveal that Val4 enhances conformational sampling of a β-turn between Tyr3 and His5, which correlates with βarr2 recruitment efficiency (R2 = 0.91) [3] [8]. Cryo-EM studies of related class B1 GPCRs suggest that such conformational flexibility may facilitate receptor-transducer complex stabilization through dynamic peptide adaptation [8].

Properties

CAS Number

100900-28-5

Product Name

(Val4)-angiotensin III

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid

Molecular Formula

C51H76N12O15

Molecular Weight

1097.238

InChI

InChI=1S/C45H64N12O9/c1-25(2)36(55-38(59)31(46)12-8-18-50-45(47)48)41(62)52-32(20-28-14-16-30(58)17-15-28)39(60)56-37(26(3)4)42(63)53-33(22-29-23-49-24-51-29)43(64)57-19-9-13-35(57)40(61)54-34(44(65)66)21-27-10-6-5-7-11-27/h5-7,10-11,14-17,23-26,31-37,58H,8-9,12-13,18-22,46H2,1-4H3,(H,49,51)(H,52,62)(H,53,63)(H,54,61)(H,55,59)(H,56,60)(H,65,66)(H4,47,48,50)/t31-,32-,33-,34-,35-,36-,37-/m0/s1

InChI Key

HTAOHKIKXFRIAN-MXCQYAJXSA-N

SMILES

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)NC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)O)NC(=O)C(CCCN=C(N)N)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.